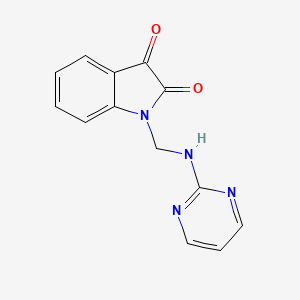
1-((Pyrimidin-2-ylamino)methyl)indoline-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 1-((Pyrimidin-2-ylamino)methyl)indoline-2,3-dione:
Antiviral Agents
1-((Pyrimidin-2-ylamino)methyl)indoline-2,3-dione: has shown potential as an antiviral agent. Indole derivatives, in general, have been studied for their ability to inhibit various viruses, including influenza and Coxsackie viruses . The specific structure of this compound allows it to interact with viral proteins, potentially inhibiting their replication and spread.
Anticancer Research
This compound is also being explored for its anticancer properties. Indole derivatives are known for their ability to induce apoptosis (programmed cell death) in cancer cells . The pyrimidine moiety in 1-((Pyrimidin-2-ylamino)methyl)indoline-2,3-dione enhances its binding affinity to cancer cell receptors, making it a promising candidate for developing new anticancer drugs.
Antimicrobial Applications
Research has indicated that 1-((Pyrimidin-2-ylamino)methyl)indoline-2,3-dione can be effective against a range of microbial pathogens. Its structure allows it to disrupt the cell walls of bacteria and fungi, leading to their death . This makes it a valuable compound in the development of new antibiotics and antifungal agents.
Anti-inflammatory Agents
The compound has been studied for its anti-inflammatory properties. Indole derivatives can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation . This makes 1-((Pyrimidin-2-ylamino)methyl)indoline-2,3-dione a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease.
Antioxidant Research
1-((Pyrimidin-2-ylamino)methyl)indoline-2,3-dione: has shown promise as an antioxidant. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to chronic diseases . The compound’s ability to neutralize free radicals makes it a potential therapeutic agent for conditions like cardiovascular diseases and neurodegenerative disorders.
Antitubercular Agents
The compound is being investigated for its potential to treat tuberculosis. Indole derivatives have been found to inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . The unique structure of 1-((Pyrimidin-2-ylamino)methyl)indoline-2,3-dione enhances its efficacy against this pathogen.
Antidiabetic Applications
Research has also focused on the antidiabetic potential of this compound. Indole derivatives can modulate insulin secretion and improve glucose metabolism . 1-((Pyrimidin-2-ylamino)methyl)indoline-2,3-dione could be developed into a new class of antidiabetic drugs, offering better management of blood sugar levels.
Neuroprotective Agents
Finally, 1-((Pyrimidin-2-ylamino)methyl)indoline-2,3-dione is being studied for its neuroprotective properties. Indole derivatives can protect neurons from damage caused by oxidative stress and inflammation . This makes the compound a potential candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
These applications highlight the diverse potential of 1-((Pyrimidin-2-ylamino)methyl)indoline-2,3-dione in various fields of scientific research. Each application leverages the unique chemical structure of the compound to address different biological challenges.
A brief review of the biological potential of indole derivatives
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives interact with their targets, leading to various changes in cellular processes . The interaction of these compounds with their targets can lead to the inhibition or activation of these targets, resulting in the observed biological activities .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways due to their broad-spectrum biological activities . These pathways can include those involved in inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Result of Action
Given the broad-spectrum biological activities of indole derivatives, the effects can be diverse, ranging from the inhibition of viral replication to the reduction of inflammation and the inhibition of cancer cell proliferation .
Propiedades
IUPAC Name |
1-[(pyrimidin-2-ylamino)methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c18-11-9-4-1-2-5-10(9)17(12(11)19)8-16-13-14-6-3-7-15-13/h1-7H,8H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJQYSBSLGOBHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CNC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


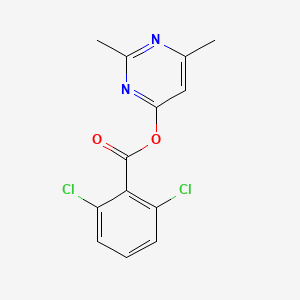
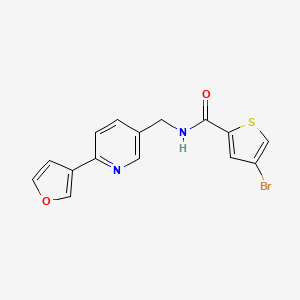
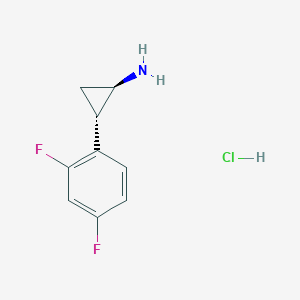

![N-(1-cyanocyclohexyl)-N-methyl-2-({5-oxo-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2512500.png)
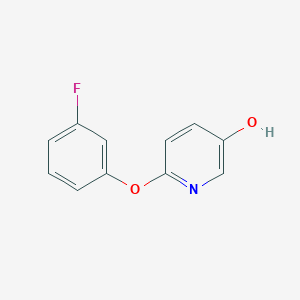
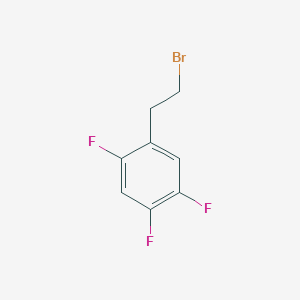
![3-(2-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2512506.png)
![Tert-butyl N-[5-(aminomethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B2512508.png)
![6-Cyclopentyl-2-[(2,5-dimethylphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2512509.png)

![1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide](/img/structure/B2512515.png)
![N-cyclopentyl-4-isobutyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2512516.png)